molecular formula C22H16N4O2S3 B7726884 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide

2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide

Cat. No.: B7726884
M. Wt: 464.6 g/mol
InChI Key: WPEFCWWPFKTKPK-UHFFFAOYSA-N
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Description

2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide is a complex organic compound with a molecular formula of C25H20N4O2S3 and a molecular weight of 504.656 g/mol . This compound is part of a class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include allyl bromide, phenyl isocyanate, and thiourea . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidines with variations in the substituent groups. For example:

These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their biological activity and chemical properties. The uniqueness of 2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S3/c1-2-9-26-21(28)18-16(14-6-4-3-5-7-14)12-30-20(18)25-22(26)31-13-17(27)24-19-15(11-23)8-10-29-19/h2-8,10,12H,1,9,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEFCWWPFKTKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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